Potency Profile: JMV 2959 Exhibits Intermediate Affinity but Unique Functional Antagonism vs. JMV 3002
In direct binding and functional assays, JMV 2959 demonstrates an IC₅₀ of 32 ± 3 nM for GHS-R1a . While this is less potent than the in-class comparator JMV 3002 (IC₅₀ = 1.1 nM) [1], this difference in potency does not directly translate to superior in vivo efficacy and must be considered in the context of functional selectivity and behavioral outcomes. Crucially, JMV 2959 is a pure antagonist with no intrinsic activity in calcium mobilization assays , whereas JMV 3002 has been described as a partial agonist on the GHS-R1a-A204E mutant, indicating potential for functional selectivity [2].
| Evidence Dimension | In vitro binding affinity / functional antagonism |
|---|---|
| Target Compound Data | IC₅₀ = 32 ± 3 nM (antagonist, no intrinsic activity in Ca²⁺ mobilization) |
| Comparator Or Baseline | JMV 3002: IC₅₀ = 1.1 nM (antagonist, but partial agonist on GHS-R1a-A204E mutant) |
| Quantified Difference | JMV 3002 is ~29-fold more potent in binding, but JMV 2959 is a 'cleaner' antagonist in functional assays. |
| Conditions | Binding assay in LLC-PK1 cells [1]; Functional selectivity in GHS-R1a-A204E mutant [2]. |
Why This Matters
For studies where pure antagonism and avoidance of any agonist-like signaling are paramount, JMV 2959's functional profile is more clearly defined and less likely to introduce confounding biased signaling compared to the more potent but functionally ambiguous JMV 3002.
- [1] PeptideDB. (n.d.). JMV 3002. Retrieved April 15, 2026, from https://www.peptidedb.com/database/JMV-3002.html View Source
- [2] Moulin, A., Brunel, L., Boeglin, D., Demange, L., Ryan, J., M'Kadmi, C., ... & Fehrentz, J. A. (2013). The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist. Amino Acids, 44(2), 301-314. View Source
